GSK 3008348

Inhaled drug delivery Pulmonary pharmacokinetics Integrin inhibitor

GSK 3008348 is the only αvβ6 integrin antagonist purpose-engineered for inhaled delivery, achieving high pulmonary concentrations with picomolar target affinity (KD=4.8 pM in IPF lung tissue) and rapid systemic clearance. Its unique clathrin-mediated αvβ6 internalization and lysosomal degradation mechanism enables sustained TGFβ pathway suppression—approximately 200-fold more potent than oral competitor bexotegrast (IC₅₀ 0.15 nM vs 29.8 nM). Clinically validated by [¹⁸F]FBA-A20FMDV2 PET imaging for direct lung target engagement in IPF patients. The definitive pharmacological probe for translational fibrosis research and biomarker-driven pharmacology programmes.

Molecular Formula C29H37N5O2
Molecular Weight 487.6 g/mol
Cat. No. B15608470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 3008348
Molecular FormulaC29H37N5O2
Molecular Weight487.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25+/m0/s1
InChIKeyZMXBIIQMSGOIRZ-WIOPSUGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK 3008348: First Inhaled αvβ6 Integrin Inhibitor for Fibrotic Disease Research


GSK 3008348 is a synthetic, small-molecule arginyl-glycinyl-aspartic acid (RGD)-mimetic antagonist of the integrin αvβ6 [1]. It is the only inhaled αvβ6 inhibitor to have entered clinical development, with Phase 1 studies demonstrating safety, tolerability, and dose-proportional pharmacokinetics in healthy volunteers and target engagement in the lungs of idiopathic pulmonary fibrosis (IPF) patients using PET imaging [2][3]. Unlike orally administered αvβ6 inhibitors, GSK 3008348 delivers high local lung concentrations while maintaining low systemic exposure [1][2].

Why Generic Substitution with Other αvβ6 Inhibitors Fails for GSK 3008348


Compounds that share the αvβ6 integrin target cannot be interchanged with GSK 3008348 without losing critical pharmacological features. GSK 3008348 is specifically engineered for inhalation delivery, achieving high pulmonary concentrations while maintaining rapid systemic clearance—a profile absent in oral competitors such as PLN‑74809 (bexotegrast) or MORF‑627 [1][2]. Moreover, GSK 3008348 drives αvβ6 internalization and lysosomal degradation, a mechanism not reported for other small-molecule antagonists, which typically act solely as competitive binding inhibitors [1]. Direct head-to-head comparisons reveal that GSK 3008348 inhibits TGFβ activation with an IC₅₀ of 0.15 nM, approximately 200‑fold more potent than the dual inhibitor PLN‑74809 (IC₅₀ 29.8 nM) under comparable assay conditions [1][3].

Quantitative Differentiation Evidence: GSK 3008348 vs. Closest αvβ6 Inhibitors


Inhaled Delivery: Lung-Selective Pharmacokinetics vs. Oral Competitors

GSK 3008348 is the only αvβ6 inhibitor formulated and clinically evaluated as a nebulised therapy, designed to maximise lung exposure while minimising systemic burden. In healthy volunteers, the geometric mean terminal elimination half‑life was 7.95–10.2 h, and AUC was dose‑proportional over 100–3000 mcg [1]. In contrast, PLN‑74809 (bexotegrast) is an oral agent with systemic distribution (Kd αvβ6 = 5.7 nM, αvβ1 = 3.4 nM) [2], and MORF‑627 is an oral inhibitor with IC₅₀ = 1.1 nM for αvβ6 [3]. None of the oral comparators achieves the lung‑selective exposure profile of inhaled GSK 3008348.

Inhaled drug delivery Pulmonary pharmacokinetics Integrin inhibitor

Unique Mechanism: αvβ6 Internalisation and Degradation vs. Static Antagonism

GSK 3008348 uniquely drives clathrin‑mediated internalisation and lysosomal degradation of the αvβ6 integrin, leading to a prolonged reduction in TGFβ signalling. In normal human bronchial epithelial (NHBE) cells, GSK 3008348 caused a significant loss of surface αvβ6 without altering total cellular integrin content [1]. This mechanism contrasts with PLN‑74809 and CWHM‑12, which function as competitive antagonists without reported degradative activity [2]. The functional consequence is sustained inhibition of TGFβ activation that outlasts compound occupancy.

Integrin internalisation TGFβ activation Sustained pharmacology

Picomolar Affinity in Human IPF Lung Tissue vs. Nanomolar Affinity of Oral Competitors

Using [³H]GSK 3008348 saturation binding, the compound displayed a KD of 4.8 pM in IPF human lung membranes and 9.5 pM in normal lung (pKD = 11.1 ± 0.07 and 11.0 ± 0.06, respectively) [1]. By comparison, the oral dual inhibitor PLN‑74809 has a reported Kd of 5.7 nM for recombinant αvβ6 [2], and the oral selective inhibitor MORF‑627 has an IC₅₀ of 1.1 nM in biochemical assays [3]. This represents an approximately 1000‑fold higher affinity of GSK 3008348 for native αvβ6 in disease‑relevant tissue.

Target engagement IPF lung tissue Radioligand binding

TGFβ Activation Potency: 200‑Fold More Potent than the Dual Inhibitor PLN‑74809

In a co‑culture TGFβ activation assay, GSK 3008348 inhibited αvβ6‑mediated TGFβ activation with an IC₅₀ of 0.15 nM (pIC₅₀ = 9.13 ± 0.04) [1]. The same study reported IC₅₀ values of 3.5 nM for the peptide inhibitor A20FMDV2 and 26.8 nM for the ALK5 inhibitor SB‑525334. In a separately published assay, the dual αvβ6/αvβ1 inhibitor PLN‑74809 exhibited a substantially higher IC₅₀ of 29.8 nM against αvβ6‑driven TGFβ activation [2]. This corresponds to an approximately 200‑fold greater potency for GSK 3008348 relative to PLN‑74809 in functional TGFβ blockade.

TGFβ activation assay IC₅₀ comparison Anti‑fibrotic potency

In‑Patient PET Imaging Target Engagement: First‑in‑Class Translational Evidence

GSK 3008348 is the first αvβ6 inhibitor for which direct target engagement has been demonstrated in the lungs of IPF patients using a target‑specific PET radioligand ([¹⁸F]FBA‑A20FMDV2) [1]. Following a single nebulised dose, a statistically significant reduction in radioligand binding was observed, confirming occupancy of pulmonary αvβ6 integrins. No comparable in‑patient target engagement imaging study has been reported for PLN‑74809, MORF‑627, or other small‑molecule αvβ6 inhibitors.

PET imaging Target engagement Lung fibrosis

High Selectivity Over RGD Integrins: 3375‑Fold vs. Multi‑αv Inhibitor CWHM‑12

In recombinant soluble integrin competition assays, GSK 3008348 demonstrated a minimum selectivity of 182‑fold for αvβ6 over other TGFβ‑activating RGD integrins (αvβ1, αvβ3, αvβ5, αvβ8), with a maximum selectivity of 3375‑fold over αvβ3 [1]. By comparison, the multi‑αv inhibitor CWHM‑12 showed only 4.7‑fold selectivity for αvβ6 over αvβ1 in a ligand‑binding assay [2]. The dual inhibitor PLN‑74809 exhibits ≥445‑fold selectivity over non‑target αv integrins but is equipotent for αvβ6 and αvβ1 (Kd 5.7 nM and 3.4 nM respectively), resulting in a fundamentally different selectivity profile [2].

Integrin selectivity Off‑target profiling RGD integrin family

Optimal Use Cases for GSK 3008348 Based on Differentiated Evidence


Inhalation‑Based Target Engagement Studies in Preclinical Lung Fibrosis Models

GSK 3008348 is the only αvβ6 inhibitor purpose‑built for inhaled delivery. Researchers modelling pulmonary fibrosis in rodents can leverage its lung‑selective PK profile and picomolar affinity for native lung αvβ6 (KD = 4.8 pM in IPF tissue) to achieve robust target engagement with minimal systemic exposure [1]. Its demonstrated ability to induce sustained TGFβ inhibition through αvβ6 internalisation makes it the preferred tool for studying durable pathway suppression [2].

Translational Pharmacology Studies Requiring Human‑Relevant Target Engagement Confirmation

No other αvβ6 inhibitor has direct clinical evidence of lung target engagement by PET imaging. GSK 3008348's validation with [¹⁸F]FBA‑A20FMDV2 PET in IPF patients provides a benchmark for translational pharmacology programmes aiming to correlate receptor occupancy with pharmacodynamic endpoints [3]. This makes it the compound of choice for academic and industrial groups designing biomarker‑driven fibrotic disease studies.

Comparator Studies Evaluating αvβ6‑Selective vs. Dual αvβ6/αvβ1 Inhibition

With an IC₅₀ of 0.15 nM for TGFβ activation blockade—approximately 200‑fold more potent than the dual inhibitor PLN‑74809 (29.8 nM)—and a selectivity ratio exceeding 190‑fold over αvβ1, GSK 3008348 serves as the definitive αvβ6‑selective pharmacological probe [4][5]. It enables clean dissection of αvβ6‑specific contributions to fibrogenesis versus the broader effects of dual αvβ6/αvβ1 blockade.

In Vitro Mechanistic Studies of Integrin Trafficking and Degradation

GSK 3008348's unique ability to trigger clathrin‑mediated αvβ6 internalisation and lysosomal degradation distinguishes it from all other small‑molecule αvβ6 antagonists [2]. This property makes it essential for laboratories investigating integrin turnover, receptor downregulation, and the design of degradative pharmacology strategies beyond simple competitive inhibition.

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